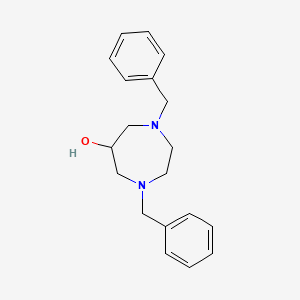

1,4-Dibenzyl-1,4-diazepan-6-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibenzyl-1,4-diazepan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19-15-20(13-17-7-3-1-4-8-17)11-12-21(16-19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZIAMGADODZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(CN1CC2=CC=CC=C2)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: 1,4-Dibenzyl-1,4-diazepan-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and physical properties of 1,4-Dibenzyl-1,4-diazepan-6-ol. Despite its commercial availability, detailed experimental data, including spectroscopic analyses and specific synthesis protocols, are not extensively documented in publicly accessible scientific literature. This document compiles the existing data from chemical supplier databases and offers a generalized framework for its potential synthesis and characterization based on established methodologies for analogous 1,4-diazepine structures.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound featuring a seven-membered diazepine ring substituted with two benzyl groups at the nitrogen atoms and a hydroxyl group at the 6-position.

| Property | Value | Source |

| CAS Number | 389062-84-4 | [1][2] |

| Molecular Formula | C₁₉H₂₄N₂O | [1][2] |

| Molecular Weight | 296.41 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | OC1CN(CC2=CC=CC=C2)CCN(CC3=CC=CC=C3)C1 | [1] |

Computed Physicochemical Properties

The following data are computationally derived and provide estimations of the compound's characteristics.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 26.71 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.3653 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 4 | [1] |

Note: No experimentally determined physical properties such as melting point or boiling point were found in the available literature.

Synthesis and Purification (Hypothetical Protocols)

While a specific, validated synthesis protocol for this compound is not available in the searched literature, a plausible synthetic route can be conceptualized based on general methods for the preparation of substituted 1,4-diazepanes.

Hypothetical Synthesis Workflow

A potential synthetic approach could involve a multi-step process starting from simpler, commercially available precursors. The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted diazepane derivative.

Caption: A generalized workflow for the synthesis, purification, and characterization of a substituted diazepane.

Experimental Considerations

-

Synthesis: A common method for forming the diazepane ring involves the cyclization of a linear precursor. For this compound, this could potentially be achieved by reacting N,N'-dibenzylethylenediamine with a three-carbon dielectrophile containing a protected hydroxyl group, such as epichlorohydrin or a related glycerol derivative. The reaction would likely be carried out in a suitable solvent in the presence of a base to neutralize the generated acid.

-

Purification: After the reaction, the crude product would typically be isolated through an aqueous work-up to remove inorganic salts and water-soluble impurities. Further purification would likely be necessary, with column chromatography on silica gel being a standard technique for compounds of this nature. The choice of eluent would be determined through preliminary analysis, such as thin-layer chromatography (TLC).

Spectroscopic Characterization (Expected)

Detailed spectroscopic data for this compound are not currently available. However, based on its structure, the following characteristic signals would be anticipated in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Spectrum | Expected Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR | - Aromatic protons of the benzyl groups (multiplet, ~7.2-7.4 ppm).- Methylene protons of the benzyl groups (singlet or AB quartet, ~3.5-3.7 ppm).- Proton on the carbon bearing the hydroxyl group (CH-OH) (multiplet, ~3.8-4.2 ppm).- Methylene protons of the diazepane ring (complex multiplets, ~2.5-3.2 ppm).- Hydroxyl proton (broad singlet, variable chemical shift). |

| ¹³C NMR | - Aromatic carbons of the benzyl groups (~127-140 ppm).- Methylene carbons of the benzyl groups (~55-60 ppm).- Carbon bearing the hydroxyl group (CH-OH) (~65-75 ppm).- Methylene carbons of the diazepane ring (~50-60 ppm). |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | Broad, ~3200-3600 |

| C-H Stretch (aromatic) | ~3000-3100 |

| C-H Stretch (aliphatic) | ~2800-3000 |

| C=C Stretch (aromatic) | ~1450-1600 |

| C-O Stretch (alcohol) | ~1000-1260 |

| C-N Stretch | ~1020-1250 |

Mass Spectrometry (MS)

| Ionization Method | Expected m/z Values |

| Electron Ionization (EI) | - Molecular ion (M⁺) at m/z 296.- Fragments corresponding to the loss of a benzyl group (m/z 205) and other characteristic fragments. |

| Electrospray Ionization (ESI) | - Protonated molecule ([M+H]⁺) at m/z 297. |

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. The search results for biological activity related to "diazepan" predominantly refer to the well-known anxiolytic drug diazepam, which belongs to the benzodiazepine class and is structurally distinct from the topic compound. Further research would be required to elucidate any potential pharmacological effects of this compound.

Conclusion

This compound is a defined chemical entity with known basic identifiers and computed properties. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of detailed, publicly available experimental data. The information and hypothetical protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field, highlighting the need for further investigation to fully characterize this compound. The synthesis and characterization workflows presented are based on general principles of organic chemistry and are intended to guide future experimental design.

References

An In-depth Technical Guide to the Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 1,4-dibenzyl-1,4-diazepan-6-ol, a diazepane derivative with potential applications in medicinal chemistry and drug development. The proposed synthesis is a two-step process commencing with the formation of the key intermediate, 1,4-dibenzyl-1,4-diazepan-6-one, followed by its subsequent reduction to the target alcohol. This guide provides detailed experimental protocols, a summary of quantitative data, and visualizations of the synthesis pathway.

I. Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence as illustrated below. The initial step involves a cyclocondensation reaction between N,N'-dibenzylethylenediamine and 1,3-dichloroacetone to form the seven-membered diazepanone ring. The subsequent step is the reduction of the ketone functionality to a hydroxyl group using a suitable reducing agent.

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-one

This procedure details the cyclocondensation reaction to form the diazepanone intermediate. The reaction of diamines with dihaloalkanes is a known method for the formation of heterocyclic rings.

Materials:

-

N,N'-Dibenzylethylenediamine

-

1,3-Dichloroacetone

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N,N'-dibenzylethylenediamine (1 equivalent) in acetonitrile, add sodium carbonate (2.5 equivalents).

-

Heat the mixture to reflux (approximately 82°C).

-

Slowly add a solution of 1,3-dichloroacetone (1.1 equivalents) in acetonitrile to the refluxing mixture over a period of 1-2 hours.

-

Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and evaporate the solvent to yield 1,4-dibenzyl-1,4-diazepan-6-one as a solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the ketone intermediate to the final alcohol product. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[1][2][3][4][5]

Materials:

-

1,4-Dibenzyl-1,4-diazepan-6-one

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1,4-dibenzyl-1,4-diazepan-6-one (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) to the solution in small portions, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

III. Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that these are expected values based on similar reactions reported in the literature, and actual results may vary.

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | N,N'-Dibenzylethylenediamine | 1,3-Dichloroacetone | 1,4-Dibenzyl-1,4-diazepan-6-one | Acetonitrile | 82 | 12-24 | 60-70 |

| 2 | 1,4-Dibenzyl-1,4-diazepan-6-one | Sodium Borohydride | This compound | Methanol | 0 to RT | 2-4 | 85-95 |

IV. Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: This document provides a proposed synthetic pathway based on established chemical principles. The procedures should be carried out by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions. The provided quantitative data are estimates and may not be representative of actual experimental outcomes.

References

Spectroscopic and Synthetic Profile of 1,4-Dibenzyl-1,4-diazepan-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 1,4-Dibenzyl-1,4-diazepan-6-ol. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure. The information herein serves as a foundational resource for the synthesis, purification, and characterization of this compound and structurally related compounds in a research and development setting.

Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopic analysis for the functional groups and structural motifs present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | m | 10H | Ar-H |

| 3.80 - 3.90 | m | 1H | CH -OH |

| 3.60 | s | 4H | 2 x N-CH₂ -Ph |

| 2.70 - 2.90 | m | 4H | C5-H ₂, C7-H ₂ |

| 2.50 - 2.65 | m | 4H | C2-H ₂, C3-H ₂ |

| 1.80 - 2.00 | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 127.5 | Ar-C H |

| 70.0 | C H-OH |

| 63.0 | N-C H₂-Ph |

| 58.0 | C 5, C 7 |

| 55.0 | C 2, C 3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Broad | O-H stretch |

| 3060 - 3030 | Medium | Ar C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1495, 1450 | Medium-Strong | Ar C=C stretch |

| 1100 - 1050 | Strong | C-O stretch |

| 740, 700 | Strong | Ar C-H bend (monosubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 296 | 40 | [M]⁺ |

| 205 | 100 | [M - CH₂Ph]⁺ |

| 91 | 80 | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is a representative procedure for the synthesis of the target compound.

Materials:

-

1,4-Dibenzyl-1,4-diazepan-6-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1,4-Dibenzyl-1,4-diazepan-6-one (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer at room temperature.

-

Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

Obtain an IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry:

-

Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

-

Acquire the mass spectrum in electron ionization (EI) mode.

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Caption: Logical Flow of Spectroscopic Data Interpretation.

In-Depth Technical Guide: Crystal Structure of 1,4-Dibenzyl-1,4-diazepan-6-ol

Disclaimer: As of December 2025, a public crystal structure determination for 1,4-Dibenzyl-1,4-diazepan-6-ol (CAS 389062-84-4) is not available in the accessed crystallographic databases. This guide will therefore present a detailed analysis of the crystal structure of the closely related compound, 1-Benzyl-1,4-diazepan-5-one , as a valuable proxy. The methodologies and structural features discussed are highly relevant for researchers working with substituted diazepane scaffolds.

This technical guide is intended for researchers, scientists, and professionals in drug development with an interest in the solid-state properties of diazepane derivatives. The document provides a comprehensive overview of the crystallographic data, experimental protocols for synthesis and crystallization, and a visual representation of the experimental workflow for the analogue compound, 1-Benzyl-1,4-diazepan-5-one.

Physicochemical Properties

Basic physicochemical information for this compound is available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 389062-84-4 | [1][2] |

| Molecular Formula | C₁₉H₂₄N₂O | [1][2] |

| Molecular Weight | 296.41 g/mol | [1] |

| Purity | >95% | [1][2] |

Crystallographic Data of an Analogue: 1-Benzyl-1,4-diazepan-5-one

The following tables summarize the crystallographic data for 1-Benzyl-1,4-diazepan-5-one, a structurally similar compound. This data provides insight into the expected solid-state conformation of seven-membered diazepane rings. The seven-membered ring in this analogue adopts a chair-like conformation.[3] Intermolecular N—H⋯O hydrogen bonds are observed, leading to the formation of molecular dimers.[3]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₂H₁₆N₂O |

| Formula Weight | 204.27 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.602(3) Å |

| b | 7.4920(15) Å |

| c | 12.824(3) Å |

| α | 90° |

| β | 111.00(3)° |

| γ | 90° |

| Volume | 1130.3(4) ų |

| Z | 4 |

| Calculated Density | 1.199 Mg/m³ |

| Absorption Coefficient | 0.081 mm⁻¹ |

| F(000) | 440 |

| Data Collection | |

| Diffractometer | Enraf–Nonius CAD-4 |

| Reflections Collected | 2308 |

| Independent Reflections | 2205 [R(int) = 0.053] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2205 / 0 / 137 |

| Goodness-of-fit on F² | 0.993 |

| Final R indices [I>2sigma(I)] | R1 = 0.088, wR2 = 0.189 |

| R indices (all data) | R1 = 0.184, wR2 = 0.228 |

Data obtained from the crystallographic study of 1-Benzyl-1,4-diazepan-5-one.[3]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and crystallization of the analogue compound, 1-Benzyl-1,4-diazepan-5-one. These protocols can serve as a foundational methodology for the synthesis and crystallization of this compound.

Synthesis of 1-Benzyl-1,4-diazepan-5-one

The synthesis of 1-Benzyl-1,4-diazepan-5-one is achieved through a Schmidt rearrangement of 1-Benzyl-piperidin-4-one.[3]

Materials:

-

1-Benzyl-piperidin-4-one

-

Sulfuric acid

-

Dichloromethane

-

Sodium azide

-

Ammonium hydroxide (15%)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 273 K.

-

1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.

-

Sodium azide (32.5 g, 0.5 mol) is added cautiously over a period of 3 hours, maintaining the temperature at approximately 278 K.

-

The resulting mixture is stirred for an additional hour at the same temperature.

-

Ice (1 kg) is added rapidly to the reaction, followed by alkalization with 15% ammonium hydroxide (200 ml) to a pH of 11.

-

The organic layer is separated, and the aqueous fraction is extracted with dichloromethane (3 x 100 ml).

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo, and the residue is recrystallized from ethyl acetate to yield the final product.[3]

Crystallization

Single crystals of 1-Benzyl-1,4-diazepan-5-one suitable for X-ray diffraction analysis were obtained by the slow evaporation of a saturated solution of the compound in ethanol at room temperature.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and crystallization of 1-Benzyl-1,4-diazepan-5-one.

Caption: Synthesis and crystallization workflow for 1-Benzyl-1,4-diazepan-5-one.

Biological Context

While no specific signaling pathways involving this compound have been reported, the broader class of diazepine derivatives is known for a wide range of biological activities. Many diazepine-containing compounds are investigated for their effects on the central nervous system. For instance, the analogue 1-Benzyl-1,4-diazepan-5-one has been studied as a potential inhibitor of human nitric oxide synthesis.[3] Further research is required to elucidate the specific biological targets and signaling pathways of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Purity Analysis of 1,4-Dibenzyl-1,4-diazepan-6-ol

Abstract

This guide provides a comprehensive overview of the analytical methodologies required for the robust purity assessment of this compound, a key intermediate in various synthetic applications. The purity of such compounds is critical for ensuring the safety, efficacy, and reproducibility of downstream processes in drug development and chemical research. This document outlines a multi-faceted analytical approach, detailing potential impurities based on a likely synthetic pathway and providing detailed experimental protocols for their detection and quantification. The methodologies cover chromatographic, spectroscopic, and thermal analysis techniques, ensuring a thorough characterization of the compound. All quantitative data and experimental parameters are presented in structured tables, and key workflows are visualized using diagrams to facilitate clear understanding and implementation by laboratory professionals.

Introduction and Impurity Profiling

The purity of any chemical entity, particularly those intended for use in pharmaceutical development, is a critical quality attribute. For this compound, a molecule featuring a diazepane core, potential impurities can arise from unreacted starting materials, intermediates, by-products from side reactions, or degradation products. Understanding the synthetic route is paramount to predicting and identifying these impurities.

A plausible and common synthetic route involves the cyclization reaction between N,N'-dibenzylethylenediamine and a suitable C3 dielectrophile, such as epichlorohydrin.

Hypothesized Synthesis: N,N'-dibenzylethylenediamine + Epichlorohydrin → this compound

Based on this pathway, a profile of potential process-related impurities can be established.

Table 1: Potential Impurity Profile for this compound

| Impurity Name | Type | Origin |

| N,N'-dibenzylethylenediamine | Starting Material | Incomplete reaction |

| Epichlorohydrin | Starting Material | Incomplete reaction (highly volatile) |

| 1,3-Bis(benzylamino)propan-2-ol | Isomeric By-product | Alternative ring-opening of epichlorohydrin |

| Dimerized Species | By-product | Reaction of two diazepane molecules |

| Oxidized Species | Degradant | Air oxidation of the tertiary amines |

| Debenzylated Species | Degradant | Cleavage of benzyl groups |

Analytical Workflow and Methodologies

A comprehensive purity analysis requires the orthogonal application of multiple analytical techniques. The general workflow for the purity assessment of a new batch of this compound is depicted below.

Caption: Overall workflow for the purity analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC with UV detection is the primary method for quantifying non-volatile organic impurities. A reversed-phase method is suitable for a molecule of this polarity.

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

-

Instrumentation: Utilize a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions: The parameters below provide a starting point for method development.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm and 254 nm |

| Run Time | 35 minutes |

-

Data Analysis: Calculate purity using the area percent method. Identify and quantify known impurities against reference standards if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Headspace GC-MS is the standard method for identifying and quantifying residual solvents from the synthesis and purification processes, as mandated by guidelines such as ICH Q3C.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF) and seal the vial.

-

Instrumentation: Use a GC-MS system equipped with a headspace autosampler.

-

GC-MS Conditions:

Table 3: Headspace GC-MS Method Parameters

| Parameter | Condition |

| GC Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Headspace Vial Temp | 80 °C |

| Headspace Loop Temp | 90 °C |

| Transfer Line Temp | 100 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| MS Scan Range | 35-350 amu |

-

Data Analysis: Identify solvents by matching mass spectra against a library (e.g., NIST) and retention times of known standards. Quantify against a calibrated standard curve.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the main component and detect impurities that have unique proton signals.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 5 seconds (for quantitative purposes).

-

Spectral Width: -2 to 12 ppm.

-

-

Data Analysis: Integrate all signals. The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound. Impurity signals can be identified and, if a certified internal standard is used (quantitative NMR or qNMR), can be quantified.

Impurity Identification Logic

When an unknown peak is detected in the primary analysis (e.g., HPLC), a systematic approach is required for its identification.

Caption: Decision tree for the structural identification of unknown impurities.

Summary of Analytical Techniques for Purity Assessment

The table below summarizes the recommended analytical techniques and their specific roles in the comprehensive purity analysis of this compound.

Table 4: Summary of Purity Analysis Methods

| Technique | Purpose | Typical Specification |

| HPLC-UV | Purity and quantification of organic impurities | ≥ 98.0% (Area %) |

| ¹H NMR | Identity confirmation and structural verification | Conforms to structure |

| LC-MS | Impurity identification (mass determination) | Report mass of unknowns |

| Headspace GC-MS | Quantification of residual solvents | Per ICH Q3C limits |

| Karl Fischer Titration | Water content determination | ≤ 0.5% w/w |

| Sulfated Ash / ICP-MS | Inorganic impurities / elemental impurities | ≤ 0.1% / Per USP <232> |

This guide provides a robust framework for the purity analysis of this compound. Adherence to these multi-faceted analytical strategies will ensure a high-quality, well-characterized compound suitable for demanding research and development applications. Method validation should be performed in accordance with internal quality standards and relevant regulatory guidelines.

The Rising Therapeutic Potential of Dibenzyl-Diazepan-Ol Derivatives: A Technical Overview

For Immediate Release

[City, State] – [Date] – The landscape of novel therapeutic agent development is continually evolving, with significant attention being directed towards heterocyclic compounds. Among these, dibenzyl-diazepan-ol derivatives are emerging as a promising class of molecules with a wide spectrum of potential biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the synthesis, biological evaluation, and potential mechanisms of action of these compounds and their close structural analogs. This document is intended for researchers, scientists, and professionals in the field of drug development.

While direct research on dibenzyl-diazepan-ol derivatives is nascent, this guide draws upon the significant body of work on structurally related dibenzodiazepine and hydroxylated benzodiazepine derivatives to infer their potential therapeutic applications, which span from oncology to infectious diseases.

Antitumor Activity: A Primary Focus

A significant body of research has highlighted the potent antitumor activity of dibenzodiazepine derivatives. Several studies have reported the synthesis of various analogs and their subsequent in vitro evaluation against a panel of human cancer cell lines.

Table 1: In Vitro Antitumor Activity of Dibenzodiazepine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dibenzodiazepine derivative series | Breast Cancer (BCAP37) | Down to 0.30 | [1] |

| Gastric Cancer (SGC7901) | Down to 0.30 | [1] | |

| Liver Cancer (HepG2) | Down to 0.30 | [1] | |

| Cervical Cancer (HeLa) | Down to 0.30 | [1] | |

| Leukemia (HL-60) | Down to 0.30 | [1] | |

| 1,5-Benzodiazepin-2-One derivative (3b) | Colon Cancer (HCT-116) | 9.18 | [2] |

| Liver Cancer (HepG2) | 6.13 | [2] | |

| Breast Cancer (MCF-7) | 7.86 | [2] |

These findings underscore the potential of the dibenzodiazepine scaffold as a template for the development of novel anticancer agents. The mechanism of action for these compounds is an area of active investigation, with several proposed pathways.

Experimental Protocols: Antitumor Activity Assessment

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2][3]

Caption: Workflow for In Vitro Antitumor Activity Screening.

The anticancer effects of some benzodiazepine derivatives are believed to be mediated through the induction of apoptosis and cell cycle arrest.[2][4] One study on a 1,5-benzodiazepin-2-one derivative suggested a potent dual inhibition of HER2 and HDAC1.[2]

Caption: Proposed Anticancer Mechanisms of Benzodiazepine Derivatives.

Antibacterial Activity: A New Frontier

Recent studies have explored the potential of dibenzodiazepine derivatives as antibacterial agents, particularly against intracellular pathogens. This opens up new avenues for the development of therapeutics for challenging infections.

Table 2: In Vitro Antibacterial Activity of Dibenzodiazepine Derivative SW33

| Pathogen | EC50 (µM) | Reference |

| Salmonella typhi Ty2 | 0.55 | [5] |

| Listeria monocytogenes | 0.60 | [5] |

| Yersinia enterocolitica | 0.93 | [5] |

The potent activity against these intracellular bacteria suggests that dibenzodiazepine derivatives may be able to penetrate host cells and exert their antibacterial effects.

Experimental Protocols: Antibacterial Activity Assessment

Intracellular Antibacterial Activity Assay (CFU Assay):

-

Cell Infection: Macrophage-like cells (e.g., RAW264.7) are seeded and infected with the bacterial pathogen for a defined period.

-

Extracellular Bacteria Removal: The cells are washed, and an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) is added to kill any remaining extracellular bacteria.

-

Compound Treatment: The infected cells are then treated with different concentrations of the test compound and incubated for 24 hours.

-

Cell Lysis: The cells are lysed to release the intracellular bacteria.

-

Colony Forming Unit (CFU) Counting: The cell lysate is serially diluted and plated on appropriate agar plates. The number of viable bacteria is determined by counting the resulting colonies.

-

EC50 Calculation: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.[5]

Caption: Workflow for Intracellular Antibacterial Activity Assay.

Synthesis of Dibenzodiazepine Derivatives

The synthesis of dibenzodiazepine derivatives typically involves a multi-step process. While a specific synthesis for a "dibenzyl-diazepan-ol" was not found in the reviewed literature, a general synthetic scheme for dibenzodiazepine derivatives can be outlined. A concise approach often involves the reaction of a substituted 2-aminobenzophenone with an appropriate amine, followed by cyclization to form the diazepine ring. Further modifications can be made to introduce various substituents at different positions to explore structure-activity relationships.[1]

Caption: General Synthetic Pathway for Dibenzodiazepine Derivatives.

Future Directions and Conclusion

The existing research on dibenzodiazepine derivatives strongly suggests a promising future for this class of compounds in medicinal chemistry. The potent antitumor and antibacterial activities observed warrant further investigation and optimization. The introduction of a hydroxyl group, as suggested by the "-ol" suffix in the topic, could significantly impact the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to improved efficacy and safety profiles.

Future research should focus on:

-

The development of synthetic methodologies to introduce hydroxyl and dibenzyl functionalities onto the diazepan scaffold.

-

A systematic exploration of the structure-activity relationships of these novel derivatives.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their biological activities.

-

In vivo studies to evaluate the efficacy and safety of the most promising candidates in relevant animal models.

References

- 1. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1,4-Dibenzyl-1,4-diazepan-6-ol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling methodologies applicable to the novel compound 1,4-Dibenzyl-1,4-diazepan-6-ol. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed protocols for key computational techniques including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By leveraging these in silico approaches, researchers can efficiently investigate the therapeutic potential of this compound, elucidating its mechanism of action, pharmacokinetic profile, and potential toxicities, thereby accelerating the drug discovery and development pipeline. This guide also includes data presentation standards and mandatory visualizations to ensure clarity and reproducibility of computational experiments.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₁₉H₂₄N₂O and a molecular weight of 296.41 g/mol .[1][2][3] The diazepane scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including acting as central nervous system (CNS) agents.[4][5][6] The presence of two benzyl groups and a hydroxyl moiety suggests potential for various intermolecular interactions, making it an interesting candidate for in silico investigation.

Physicochemical Properties

A preliminary in silico assessment of this compound provides insights into its drug-like properties. These computed parameters are crucial for the initial evaluation of a compound's potential as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂O | [1][2] |

| Molecular Weight | 296.41 | [1] |

| TPSA (Topological Polar Surface Area) | 26.71 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.3653 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 4 | [1] |

In Silico Drug Discovery Workflow

The process of in silico drug discovery involves a series of computational steps designed to identify and optimize potential drug candidates before extensive experimental testing.[7][8][9] This workflow enhances efficiency and reduces the costs associated with drug development.[7][10]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] This method is instrumental in understanding the interaction between a ligand (e.g., this compound) and its target protein at the atomic level.[11]

Experimental Protocol for Molecular Docking

This protocol outlines the general steps for performing molecular docking using widely available software such as AutoDock.[13][14]

-

Preparation of the Target Protein:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Save the prepared protein structure in PDBQT format.[15]

-

-

Preparation of the Ligand (this compound):

-

Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and save it in a suitable format (e.g., MOL, SDF).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a force field like MMFF94.

-

Assign Gasteiger charges to the ligand.

-

Define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.[15]

-

-

Grid Generation:

-

Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

-

Generate a grid box that encompasses the defined binding site. The grid parameter file specifies the dimensions and center of this box.

-

Run the grid generation program (e.g., AutoGrid) to create map files for different atom types.[13]

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the docked conformations based on their binding energies and root-mean-square deviation (RMSD) values.

-

Visualize the lowest energy binding pose to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Molecular Dynamics (MD) Simulations

MD simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time.[16][17] This technique can be used to assess the stability of the ligand-protein complex predicted by molecular docking and to refine the binding pose.

Experimental Protocol for MD Simulations

The following protocol describes the general steps for performing MD simulations of a protein-ligand complex using software like GROMACS or AMBER.[18][19]

-

System Preparation:

-

Start with the best-docked pose of the this compound-protein complex.

-

Generate the topology and parameter files for the ligand using a tool like Antechamber or a web server.

-

Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein and ligand.[18]

-

Place the complex in a periodic box of a defined shape (e.g., cubic, dodecahedron).

-

Solvate the system with an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove steric clashes and relax the structure. This is typically done in two stages: first minimizing the solvent and ions while restraining the protein-ligand complex, and then minimizing the entire system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.

-

Perform a second equilibration step under NPT (constant number of particles, pressure, and temperature) conditions to ensure the system reaches the correct density.

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).[19] Save the coordinates at regular intervals to generate a trajectory.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate properties such as RMSD, root-mean-square fluctuation (RMSF), radius of gyration (Rg), and hydrogen bond occupancy.

-

Visualize the trajectory to observe the dynamic behavior of the ligand in the binding pocket.

-

ADMET Prediction

ADMET prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and safety properties of a compound.[20][21][22] Early assessment of ADMET properties helps in identifying compounds with poor profiles, thus saving time and resources.[21]

Key ADMET Properties and Prediction Methods

A variety of in silico models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are used to predict ADMET properties.[20][23]

| Property | Description | In Silico Prediction Tools |

| Absorption | How well the drug is absorbed into the bloodstream. Key parameters include human intestinal absorption (HIA) and Caco-2 permeability. | pkCSM, ADMETlab, SwissADME |

| Distribution | How the drug spreads throughout the body. Important factors include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | pkCSM, ADMETlab, SwissADME |

| Metabolism | How the body breaks down the drug, primarily by cytochrome P450 (CYP) enzymes. | pkCSM, ADMETlab, SwissADME |

| Excretion | How the drug is eliminated from the body. Total clearance is a key parameter. | pkCSM, ADMETlab, SwissADME |

| Toxicity | The potential harmful effects of the drug. Predictions include AMES toxicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). | pkCSM, ADMETlab, ProTox-II |

Hypothetical Signaling Pathway Modulation

Given that many diazepine derivatives act on the central nervous system, a plausible hypothesis is that this compound could modulate neurotransmitter signaling pathways, such as the GABAergic pathway.[5]

Conclusion

This technical guide provides a framework for the in silico modeling of this compound. By following the detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the therapeutic potential of this compound. The integration of these computational methods into the early stages of drug discovery is essential for the efficient identification and optimization of novel drug candidates. The visualizations provided serve as a clear and concise representation of the complex workflows and biological pathways involved in this process. It is anticipated that the application of these in silico strategies will pave the way for further experimental validation and potential clinical development of this compound and its derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound 95% | CAS: 389062-84-4 | AChemBlock [achemblock.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is in silico drug discovery? [synapse.patsnap.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.ualberta.ca [sites.ualberta.ca]

- 14. Molecular Docking - An easy protocol [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. dockdynamics.com [dockdynamics.com]

- 17. youtube.com [youtube.com]

- 18. bioinformaticsreview.com [bioinformaticsreview.com]

- 19. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fiveable.me [fiveable.me]

- 21. aurlide.fi [aurlide.fi]

- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 23. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of 1,4-Dibenzyl-1,4-diazepan-6-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data presented in this document is representative and for illustrative purposes. As of the latest literature review, specific thermogravimetric analysis data for 1,4-Dibenzyl-1,4-diazepan-6-ol is not extensively available in the public domain. The experimental protocols and results detailed below are based on standard methodologies for the thermal analysis of similar organic compounds and are intended to serve as a technical guide.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its thermal stability is a critical parameter that influences its storage, handling, and viability in various applications, including as a pharmaceutical intermediate. Thermogravimetric analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of such compounds. This document provides a comprehensive overview of the methodology for conducting TGA on this compound and presents a plausible thermal decomposition profile.

Experimental Protocols

A detailed experimental protocol for the thermogravimetric analysis of this compound is provided below. This protocol is designed to ensure the acquisition of high-quality, reproducible data.

2.1. Instrumentation and Calibration

-

Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+, or equivalent) is used for the analysis.

-

Calibration: The instrument's temperature and mass are calibrated using certified reference materials (e.g., indium and calcium oxalate) according to the manufacturer's guidelines prior to sample analysis.

2.2. Sample Preparation

-

A small sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

The sample is evenly distributed at the bottom of the crucible to ensure uniform heating.

2.3. TGA Method Parameters

The following parameters are programmed into the instrument for the analysis:

| Parameter | Value |

| Temperature Range | Ambient (e.g., 25 °C) to 600 °C |

| Heating Rate | 10 °C/min |

| Atmosphere | Inert (Nitrogen) |

| Flow Rate | 50 mL/min |

| Crucible Type | Alumina (70 µL) |

| Initial Sample Mass | 7.5 ± 2.5 mg |

2.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.

Data Presentation: Hypothetical Thermal Decomposition

The following table summarizes the plausible thermal decomposition stages of this compound based on its chemical structure. The decomposition is anticipated to occur in multiple steps, likely involving the cleavage of the benzyl groups followed by the breakdown of the diazepane ring.

| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) | Probable Lost Fragments |

| Stage 1 | 180 - 290 | 265 | ~30.7 | C₇H₇ (Benzyl group) |

| Stage 2 | 290 - 450 | 380 | ~30.7 | C₇H₇ (Benzyl group) |

| Stage 3 | 450 - 550 | 510 | ~38.6 | C₅H₁₀N₂O (Diazepane ring fragments) |

| Residue at 600°C | - | - | < 1.0 | Carbonaceous residue |

Visualization of Experimental Workflow and Decomposition

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment.

4.2. Hypothetical Decomposition Pathway

This diagram presents a simplified, hypothetical pathway for the thermal decomposition of this compound.

An In-depth Technical Guide on 1,4-Dibenzyl-1,4-diazepan-6-ol (CAS Number 389062-84-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of publicly available information regarding 1,4-Dibenzyl-1,4-diazepan-6-ol. A comprehensive search of scientific literature and chemical databases did not yield detailed experimental protocols, in-depth biological activity studies, or specific characterization data for this compound. The information presented is primarily aggregated from commercial chemical supplier databases.

Core Compound Information

This compound is a heterocyclic organic compound belonging to the diazepane class. The diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. In this specific molecule, the nitrogen atoms at positions 1 and 4 are substituted with benzyl groups, and a hydroxyl group is present at the 6th position of the diazepane ring.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, as computed by various chemical software and provided by suppliers.

| Property | Value | Source |

| CAS Number | 389062-84-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₉H₂₄N₂O | --INVALID-LINK-- |

| Molecular Weight | 296.41 g/mol | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 26.71 Ų | --INVALID-LINK-- |

| LogP (calculated) | 2.3653 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| Rotatable Bonds | 4 | --INVALID-LINK-- |

| SMILES | OC1CN(CC2=CC=CC=C2)CCN(CC3=CC=CC=C3)C1 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not available in the public domain. However, a general synthetic strategy for similar 1,4-diazepan-6-ol derivatives can be conceptualized.

Conceptual Synthetic Workflow

The synthesis of the 1,4-diazepan-6-ol core could potentially be achieved through a multi-step process involving the formation of the diazepane ring followed by functional group manipulations. A plausible, though unverified, synthetic route is outlined below.

Caption: A conceptual workflow for the synthesis of this compound.

Note: This proposed workflow is speculative and has not been experimentally validated based on available literature. Researchers should develop and validate a specific protocol based on established methods for the synthesis of similar heterocyclic compounds.

Biological Activity and Signaling Pathways

There is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound.

The broader class of diazepines and benzodiazepines are well-known for their activity on the central nervous system, often interacting with GABA-A receptors. However, it cannot be assumed that this specific derivative shares the same biological profile. Any investigation into the biological effects of this compound would require de novo screening and characterization.

Conclusion and Future Directions

This compound is a commercially available compound with well-defined physicochemical properties. However, a significant gap exists in the scientific literature regarding its synthesis, characterization, and biological activity. This presents an opportunity for researchers in medicinal chemistry and drug discovery to:

-

Develop and publish a robust and scalable synthetic route.

-

Perform comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and make this data publicly available.

-

Conduct a broad range of biological screenings to identify potential therapeutic applications.

-

If activity is identified, elucidate the mechanism of action and any relevant signaling pathways.

The availability of this foundational data would be invaluable for the scientific community and could pave the way for the development of new therapeutic agents based on the 1,4-diazepan-6-ol scaffold.

Methodological & Application

Application Notes and Protocols for the Purification of 1,4-Dibenzyl-1,4-diazepan-6-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 1,4-Dibenzyl-1,4-diazepan-6-ol, a key intermediate in various synthetic applications. The described methodology is based on standard column chromatography techniques, which are widely applicable for the purification of N-substituted diamines and amino alcohols. This guide is intended to provide researchers with a reliable method to obtain high-purity this compound for subsequent research and development activities.

Introduction

This compound is a heterocyclic compound containing a diazepane core, which is a privileged scaffold in medicinal chemistry. Derivatives of 1,4-diazepane have shown a wide range of biological activities, making them important targets in drug discovery. The purity of such compounds is critical for their use in biological assays and as precursors in multi-step syntheses. This protocol outlines a standard purification procedure using silica gel column chromatography, a common and effective method for the purification of moderately polar organic compounds like the target molecule. The benzyl protecting groups on the nitrogen atoms increase the lipophilicity of the molecule, while the hydroxyl group provides a point of polarity, making it well-suited for separation by normal-phase chromatography.[1][2][3][4]

Experimental Protocol

This protocol describes the purification of crude this compound using silica gel column chromatography.

2.1. Materials and Equipment

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (or Heptane), HPLC grade

-

Ethyl acetate, HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Triethylamine (optional, for basic compounds)

-

Glass chromatography column

-

Separatory funnel (for loading the column)

-

Round bottom flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate stain or iodine chamber

-

Fraction collector (optional)

-

Glass test tubes or vials for fraction collection

2.2. Procedure

2.2.1. Preparation of the Slurry and Packing the Column

-

Determine the amount of silica gel required. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

-

Secure the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.

-

Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

-

Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. The final packed column should have a level surface of silica.

2.2.2. Sample Preparation and Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Alternatively, for less soluble compounds, perform a "dry loading." Adsorb the crude product onto a small amount of silica gel by dissolving the product in a solvent, adding the silica, and evaporating the solvent under reduced pressure.

-

Carefully add the dissolved sample or the dry-loaded silica to the top of the packed column.

-

Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during eluent addition.

2.2.3. Elution and Fraction Collection

-

Begin elution with a low-polarity solvent system (e.g., Hexane:Ethyl Acetate 95:5). The polarity of the eluent should be gradually increased to facilitate the separation of compounds.

-

A typical gradient could be from 95:5 Hexane:Ethyl Acetate to 70:30 Hexane:Ethyl Acetate. For amino compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing.

-

Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the expected separation.

-

Monitor the separation by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in a solvent system that gives good separation (typically a slightly more polar system than the elution solvent).

-

Visualize the spots under a UV lamp and/or by staining with potassium permanganate or iodine.

-

Combine the fractions containing the pure product.

2.2.4. Isolation of the Purified Product

-

Combine the pure fractions in a round bottom flask.

-

Remove the solvent using a rotary evaporator.

-

Place the flask under high vacuum to remove any residual solvent.

-

Determine the weight of the purified product and calculate the yield.

-

Characterize the purified this compound by appropriate analytical techniques (e.g., NMR, MS, IR).

Data Presentation

The following table summarizes typical data expected from the purification of this compound.

| Parameter | Value |

| Starting Material | |

| Crude Sample Weight | 5.0 g |

| Initial Purity (by TLC) | Multiple spots observed |

| Purification Conditions | |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | 5 cm diameter x 50 cm length |

| Eluent System (Gradient) | Hexane:Ethyl Acetate (95:5 to 70:30) |

| Results | |

| Purified Product Weight | 3.8 g |

| Yield | 76% |

| Final Purity (by TLC/NMR) | >98% (single spot by TLC) |

| Appearance | White to off-white solid |

| Characterization Data | |

| Molecular Formula | C₁₉H₂₄N₂O[5][6] |

| Molecular Weight | 296.41 g/mol [5][6] |

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification protocol for this compound.

Caption: Purification workflow for this compound.

References

- 1. jocpr.com [jocpr.com]

- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 3. Protective Groups [organic-chemistry.org]

- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound 95% | CAS: 389062-84-4 | AChemBlock [achemblock.com]

The Promising Scaffold of 1,4-Dibenzyl-1,4-diazepan-6-ol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system. Within this class of molecules, 1,4-Dibenzyl-1,4-diazepan-6-ol presents itself as a versatile and promising starting point for the development of novel bioactive compounds. The presence of the hydroxyl group at the 6-position offers a key handle for further chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. The dibenzyl substitution at the nitrogen atoms provides a foundational structure that has been associated with a range of biological activities.

This document provides an overview of the potential applications of this compound as a scaffold, along with detailed, albeit generalized, protocols for its synthesis and derivatization based on established methodologies for similar 1,4-diazepane structures.

Application Notes

The 1,4-diazepane scaffold, particularly when N,N-disubstituted, has been extensively investigated for its potential as an orexin receptor antagonist . Orexin receptors are crucial regulators of sleep and wakefulness, making their antagonists promising candidates for the treatment of insomnia. The conformational flexibility of the seven-membered diazepane ring allows it to adopt conformations suitable for binding to these G-protein coupled receptors. The 1,4-dibenzyl substitution pattern can serve as a foundational element, with further modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Beyond its role in sleep regulation, the diazepane core is a well-established pharmacophore in drugs targeting anxiety, convulsions, and muscle spasms. While the classic examples are benzodiazepines, the underlying diazepane structure is key to their activity. By using this compound as a starting point, researchers can explore novel derivatives that may exhibit unique pharmacological profiles with potentially improved side-effect profiles compared to existing medications.

Synthesis and Derivatization Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on known reactions for the formation of similar diazepane rings.

Materials:

-

N,N'-Dibenzylethylenediamine

-

Epichlorohydrin

-

Anhydrous ethanol or other suitable solvent (e.g., acetonitrile)

-

Sodium carbonate or other suitable base

-

Diatomaceous earth

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N,N'-Dibenzylethylenediamine (1.0 eq) in anhydrous ethanol, add sodium carbonate (2.0 eq).

-

Slowly add epichlorohydrin (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Derivatization of this compound via Etherification

The hydroxyl group at the 6-position is a prime site for introducing diversity. This protocol describes a general method for its etherification.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for utilizing the this compound scaffold and a simplified representation of the orexin signaling pathway, a key target for derivatives of this scaffold.

Figure 1. A generalized workflow for the synthesis and evaluation of bioactive compounds derived from the this compound scaffold.

Figure 2. A simplified diagram of the orexin signaling pathway and the inhibitory action of a 1,4-diazepane-based antagonist.

Quantitative Data

As of the current literature survey, specific quantitative biological data for derivatives synthesized directly from the this compound scaffold is not available. However, for structurally related N,N-disubstituted 1,4-diazepane orexin receptor antagonists, reported activities are typically in the nanomolar to low micromolar range. Researchers utilizing this scaffold would aim to generate data such as IC50 or Ki values from in vitro assays. A hypothetical data table is presented below to illustrate how such data would be structured.

| Compound ID | R Group at 6-position | OX1R Ki (nM) | OX2R Ki (nM) |

| Parent Scaffold | -H | >10,000 | >10,000 |

| Derivative 1 | -CH3 | 520 | 850 |

| Derivative 2 | -CH2Ph | 150 | 300 |

| Derivative 3 | -CH2(4-F-Ph) | 85 | 120 |

Note: The data in this table is purely illustrative and intended to provide a template for presenting experimental findings.

Conclusion

This compound represents a valuable, yet underexplored, scaffold in medicinal chemistry. Its structural features suggest significant potential for the development of novel therapeutics, particularly in the area of central nervous system disorders. The provided protocols and workflows offer a foundational guide for researchers to begin exploring the synthetic and pharmacological possibilities of this promising molecule. Future research focused on the synthesis and biological evaluation of a diverse library of derivatives is warranted to fully elucidate the therapeutic potential of this scaffold.

Application Notes and Protocols: Derivatization of 1,4-Dibenzyl-1,4-diazepan-6-ol for Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its inherent three-dimensional character and the presence of multiple points for diversification make it an attractive core for the construction of compound libraries for drug discovery. This application note details robust protocols for the derivatization of 1,4-dibenzyl-1,4-diazepan-6-ol, a versatile building block for the synthesis of diverse chemical libraries. The described methodologies focus on the functionalization of the hydroxyl group and its conversion to a ketone, followed by reductive amination, enabling the exploration of a broad chemical space around the diazepane core.

Core Scaffold

The starting material for the derivatization strategies outlined below is this compound. The benzyl groups on the nitrogen atoms serve as protecting groups that can be removed at a later stage if desired, providing further opportunities for diversification.

Experimental Protocols

O-Alkylation of this compound

This protocol describes the synthesis of a library of ethers by the Williamson ether synthesis.

Protocol:

-

To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add the corresponding alkyl halide (R-X, 1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated derivative.

Data Presentation: O-Alkylation Yields

| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Purity (%) |

| 1 | Methyl iodide | 6-methoxy-1,4-dibenzyl-1,4-diazepane | 85 | >98 |

| 2 | Ethyl bromide | 6-ethoxy-1,4-dibenzyl-1,4-diazepane | 82 | >97 |

| 3 | Benzyl bromide | 6-(benzyloxy)-1,4-dibenzyl-1,4-diazepane | 78 | >98 |

| 4 | Propargyl bromide | 1,4-dibenzyl-6-(prop-2-yn-1-yloxy)-1,4-diazepane | 75 | >95 |

O-Acylation of this compound

This protocol outlines the synthesis of a library of esters via acylation of the hydroxyl group.

Protocol:

-

To a solution of this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq. or pyridine, 2.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add the corresponding acyl chloride or acid anhydride (RCOCl or (RCO)₂O, 1.2 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired O-acylated product.

Data Presentation: O-Acylation Yields

| Entry | Acylating Agent | Product | Yield (%) | Purity (%) |